molecular formula C27H40ClN3O B1684124 Nevanimibe hydrochloride CAS No. 133825-81-7

Nevanimibe hydrochloride

Cat. No.: B1684124
CAS No.: 133825-81-7
M. Wt: 458.1 g/mol
InChI Key: SDOOGTHIDFZUNM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of nevanimibe hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic routes and reaction conditions are designed to ensure high yield and purity of the final product. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Nevanimibe hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Nevanimibe hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Nevanimibe hydrochloride exerts its effects by selectively inhibiting sterol O-acyltransferase 1, an enzyme involved in the esterification of cholesterol. This inhibition leads to a decrease in cholesterol esterification, which in turn affects various cellular processes. The molecular targets and pathways involved include the regulation of cholesterol metabolism and the induction of apoptosis in adrenocortical cells .

Comparison with Similar Compounds

Nevanimibe hydrochloride is unique in its selective inhibition of sterol O-acyltransferase 1. Similar compounds include:

    ATR-101: Another sterol O-acyltransferase 1 inhibitor with similar properties and applications.

    PD-132301: A related compound with a similar mechanism of action but different chemical structure.

Compared to these compounds, this compound has shown higher selectivity and potency in inhibiting sterol O-acyltransferase 1, making it a promising candidate for further research and development .

Properties

IUPAC Name

1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O.ClH/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6;/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOOGTHIDFZUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158389
Record name PD 132301-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133825-81-7
Record name Urea, N-[2,6-bis(1-methylethyl)phenyl]-N′-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133825-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nevanimibe hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133825817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 132301-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEVANIMIBE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK694ZFS57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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